molecular formula C16H15FN2O5 B124317 n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide CAS No. 247568-67-8

n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Cat. No.: B124317
CAS No.: 247568-67-8
M. Wt: 334.3 g/mol
InChI Key: CJAKIEOOMLAGMN-UHFFFAOYSA-N
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Description

n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide: is an organic compound that features a benzamide core substituted with a 3,4-dimethoxybenzyl group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzyl group. This group can be synthesized by reacting 3,4-dimethoxybenzyl alcohol with appropriate reagents under controlled conditions This can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas or nitronium tetrafluoroborate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Scientific Research Applications

Chemistry: n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is used as a building block in organic synthesis. Its unique substituents make it a valuable intermediate for the synthesis of more complex molecules .

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorine and nitro substitutions on biological activity. It may also serve as a lead compound for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide involves its interaction with specific molecular targets. The fluorine and nitro groups can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the 3,4-dimethoxybenzyl group with the fluorine and nitro substitutions. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-fluoro-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O5/c1-23-14-6-3-10(7-15(14)24-2)9-18-16(20)12-8-11(19(21)22)4-5-13(12)17/h3-8H,9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAKIEOOMLAGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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